1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC13582338
Molecular Formula: C15H12BrF3O2
Molecular Weight: 361.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12BrF3O2 |
|---|---|
| Molecular Weight | 361.15 g/mol |
| IUPAC Name | 1-bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C15H12BrF3O2/c1-20-13-4-2-10(3-5-13)9-21-14-7-11(15(17,18)19)6-12(16)8-14/h2-8H,9H2,1H3 |
| Standard InChI Key | DOHFEEWHKSYTAI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Br |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)Br |
Introduction
Chemical Identity
The compound "1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene" is an aromatic organic molecule characterized by the following structural features:
-
A benzene ring substituted with:
-
A bromine atom at position 1.
-
A trifluoromethyl group (-CF₃) at position 5.
-
A methoxyphenylmethoxy group (-CH₂O-C₆H₄-OCH₃) at position 3.
-
Molecular Formula:
C₁₄H₁₂BrF₃O₂
Key Functional Groups:
-
Halogen (Bromine): Contributes to reactivity in nucleophilic substitution or cross-coupling reactions.
-
Trifluoromethyl Group: Enhances lipophilicity and electron-withdrawing properties, often influencing biological activity.
-
Methoxyphenylmethoxy Group: Adds steric bulk and potential for hydrogen bonding.
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic reactions, such as:
-
Bromination of Benzene Derivatives:
-
Introduction of a bromine atom using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS).
-
-
Trifluoromethylation:
-
Addition of the trifluoromethyl group via reagents like trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃).
-
-
Etherification:
-
Formation of the methoxyphenylmethoxy group through Williamson ether synthesis using methoxyphenol and an alkyl halide.
-
Applications
Although specific applications are not documented for this compound, its structural features suggest potential uses in:
-
Pharmaceutical Research:
-
The trifluoromethyl group often enhances bioactivity, making it a candidate for drug development.
-
-
Material Science:
-
Aromatic compounds with halogen and ether groups are used in functional materials like liquid crystals.
-
-
Agrochemical Development:
-
Similar structures are explored for herbicides or insecticides due to their stability and biological interactions.
-
Safety and Handling
Given its bromine and trifluoromethyl substituents, the compound may exhibit moderate toxicity:
-
Handle with appropriate personal protective equipment (PPE).
-
Avoid inhalation or direct skin contact.
-
Dispose of waste following local regulations for halogenated organics.
Future Research Directions
To fully characterize this compound, further studies are necessary:
-
Spectroscopic Analysis:
-
Use NMR, IR, and mass spectrometry to confirm the structure.
-
-
Biological Activity Screening:
-
Test for antimicrobial, anticancer, or enzyme inhibition properties.
-
-
Crystallographic Studies:
-
Determine the crystal structure via X-ray diffraction to understand molecular packing.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume